molecular formula C17H14N2O3 B5043649 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-methylbenzoate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-methylbenzoate

Cat. No.: B5043649
M. Wt: 294.30 g/mol
InChI Key: KQFGBIKILUREDQ-UHFFFAOYSA-N
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-methylbenzoate is a chemical compound that belongs to the class of oxadiazole derivatives

Mechanism of Action

In the context of biological activity, some derivatives of 1,3,4-oxadiazole have been found to inhibit the entry of SARS-CoV-2 virus by binding to human ACE2 protein .

Safety and Hazards

Specific safety and hazard information would depend on the exact compound and its substituents. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The oxadiazole moiety is of significant interest in various fields, and future research will likely continue to explore its potential uses in medicinal chemistry, material science, and as high energy molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-methylbenzoate typically involves the reaction of 3-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with phenyl isocyanate to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted oxadiazole derivatives .

Scientific Research Applications

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-methylbenzoate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and methylbenzoate groups enhances its stability and reactivity compared to other oxadiazole derivatives .

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-12-6-5-9-14(10-12)17(20)21-11-15-18-19-16(22-15)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFGBIKILUREDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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